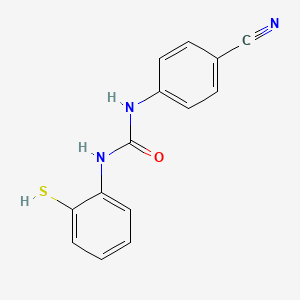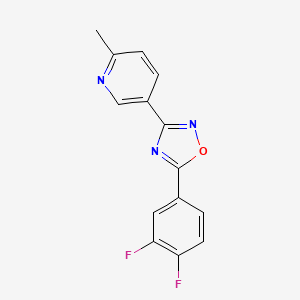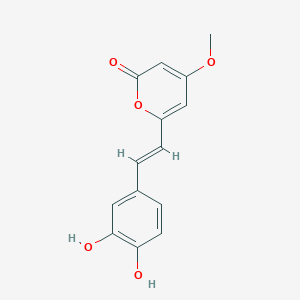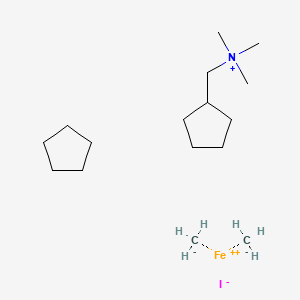
Antibacterial agent 140 (chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 140 (chloride) is a novel compound that has shown significant promise in the detection and treatment of Gram-positive bacteria. It is a ruthenium-based photosensitizer that interacts specifically with lipoteichoic acids on the surface of Gram-positive bacteria, making it highly effective in both in vitro and in vivo settings .
Métodos De Preparación
The synthesis of Antibacterial agent 140 (chloride) involves several steps, including the preparation of the ruthenium complex and its subsequent functionalization. The synthetic route typically involves the use of ruthenium precursors, ligands, and various reaction conditions such as temperature control and solvent selection. Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product .
Análisis De Reacciones Químicas
Antibacterial agent 140 (chloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
Antibacterial agent 140 (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in various chemical reactions.
Biology: Employed in the detection and treatment of bacterial infections, particularly those caused by Gram-positive bacteria.
Medicine: Investigated for its potential use in photodynamic therapy for bacterial infections.
Industry: Utilized in the development of antibacterial coatings and materials
Mecanismo De Acción
The mechanism of action of Antibacterial agent 140 (chloride) involves its interaction with lipoteichoic acids on the surface of Gram-positive bacteria. This interaction disrupts the bacterial cell membrane, leading to cell death. The compound also exhibits strong antibacterial activity under light irradiation, making it effective in photodynamic therapy .
Comparación Con Compuestos Similares
Antibacterial agent 140 (chloride) is unique due to its ruthenium-based structure and its specific interaction with lipoteichoic acids. Similar compounds include other ruthenium-based photosensitizers and antibacterial agents that target Gram-positive bacteria. Antibacterial agent 140 (chloride) stands out due to its high selectivity and effectiveness under light irradiation .
Propiedades
Fórmula molecular |
C61H44Cl2N8Ru2- |
|---|---|
Peso molecular |
1162.1 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)-2-phenanthren-9-ylimidazo[4,5-f][1,10]phenanthroline;1,10-phenanthroline;ruthenium;ruthenium(1+);dichloride |
InChI |
InChI=1S/C37H28N4.2C12H8N2.2ClH.2Ru/c1-37(2,3)24-16-18-25(19-17-24)41-35-30-15-9-21-39-33(30)32-29(14-8-20-38-32)34(35)40-36(41)31-22-23-10-4-5-11-26(23)27-12-6-7-13-28(27)31;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h4-22H,1-3H3;2*1-8H;2*1H;;/q;;;;;;+1/p-2 |
Clave InChI |
HFIVRUPMHMOYDL-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C4=C(C5=C3C=CC=N5)N=CC=C4)N=C2C6=CC7=CC=CC=C7C8=CC=CC=C86.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru].[Ru+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)


![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)

![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)

![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)

